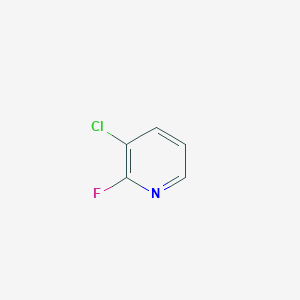

3-Chloro-2-fluoropyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGMHTQDGNVKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376479 | |

| Record name | 3-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-64-4 | |

| Record name | 3-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Fluoropyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Scaffolds

The direct and regioselective halogenation of the pyridine ring presents a significant challenge due to the inherent electronic properties of the heterocycle. However, various methods have been developed to achieve controlled fluorination and chlorination.

Fluorination Approaches to Pyridine Systems

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, including direct C-H fluorination and the use of fluorinating agents on activated pyridine systems.

One notable method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (B91410) (AgF2). This approach allows for the direct conversion of a C-H bond adjacent to the nitrogen atom to a C-F bond with high regioselectivity. nih.govorgsyn.org The reaction proceeds at ambient temperature and is tolerant of a wide range of functional groups. nih.govorgsyn.orgresearchgate.net Mechanistic studies suggest a pathway analogous to the classic Chichibabin amination reaction. nih.govpkusz.edu.cn This method has been successfully applied to the synthesis of various fluorinated heterocycles prevalent in medicinal chemistry. researchgate.net

Another important strategy involves the use of electrophilic fluorinating reagents like Selectfluor. acs.orgmdpi.com These reagents are employed in the fluorination of activated pyridine systems, such as N-protected pyridone derivatives, where the fluorine atom is regioselectively introduced at the position opposite the carbonyl group. acs.org Temporary dearomatization of the pyridine ring using an oxazinoazaarene strategy followed by treatment with Selectfluor has also been shown to achieve exclusive C3-fluorination. acs.org

Nucleophilic fluorination, often through halogen exchange (Halex) reactions, is another common approach. harvard.edu For instance, 2,6-dichloropyridine (B45657) can be fluorinated using anhydrous tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions. harvard.edu The use of cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is also effective for the fluorination of chloropyridines. researchgate.net

Chlorination Approaches to Pyridine Systems

The chlorination of pyridine and its derivatives can be achieved through various methods, including vapor-phase reactions and the use of pyridine N-oxides.

Vapor-phase chlorination of pyridine with chlorine gas at high temperatures (350°C to 500°C) in a two-stage reactor can selectively produce 2-chloropyridine (B119429). google.comgoogle.com This process can be influenced by the presence of water vapor, which can enhance the reaction. google.comgoogle.com

A widely used and highly regioselective method involves the chlorination of pyridine N-oxides. researchgate.nettandfonline.comresearchgate.net The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. researchgate.net Treatment of pyridine N-oxide with reagents like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (B128534) leads to the highly selective formation of 2-chloropyridine. tandfonline.com Other chlorinating agents like oxalyl chloride can also be used to achieve highly regioselective halogenation of unsymmetrical pyridine N-oxides. researchgate.net Additionally, Selectfluor-promoted chlorination of 2-aminopyridines using lithium chloride (LiCl) provides a method for regioselective chlorination under mild conditions. rsc.org

Precursor-Based Synthetic Routes to 3-Chloro-2-fluoropyridine

A common and efficient strategy for the synthesis of this compound involves the use of precursor molecules that are subsequently modified to introduce the desired halogen atoms.

Synthesis from Dichloropyridine Precursors (e.g., 2,3-Dichloropyridine)

One of the most direct routes to this compound is through the nucleophilic halogen exchange (Halex) reaction of 2,3-dichloropyridine (B146566). sn-tin.comchemicalbook.com In this reaction, the chlorine atom at the 2-position, which is more activated towards nucleophilic substitution, is replaced by a fluorine atom.

A typical procedure involves heating 2,3-dichloropyridine with a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. sn-tin.comchemicalbook.comgoogle.com The use of phase-transfer catalysts can facilitate the reaction when using less soluble fluoride salts like KF. google.com The reaction conditions, including temperature and the choice of fluoride salt and solvent, are crucial for achieving high yields and selectivity. For instance, reacting 2,3-dichloropyridine with CsF in DMSO at 110°C has been reported to give this compound in good yield. sn-tin.comchemicalbook.com

Table 1: Synthesis of this compound from 2,3-Dichloropyridine

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,3-Dichloropyridine, CsF | DMSO | 110 | 20 | 71.9 |

Data from a representative synthesis. chemicalbook.com

Synthesis from Aminopyridine Precursors (e.g., 2-Chloro-3-aminopyridine) via Diazotization-Fluorination

The Balz-Schiemann reaction provides another important pathway to this compound, starting from 2-chloro-3-aminopyridine. researchgate.netresearchgate.net This classic transformation involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

The process begins with the treatment of 2-chloro-3-aminopyridine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like fluoroboric acid (HBF4) or anhydrous hydrogen fluoride. researchgate.netfiveable.me This forms the corresponding diazonium tetrafluoroborate (B81430) salt. Subsequent heating of this isolated salt leads to the replacement of the diazonium group with a fluorine atom, yielding this compound. While effective, this method can be limited by the potential instability of the diazonium salt intermediate. researchgate.net To address these challenges, continuous flow protocols have been developed to avoid the isolation of the diazonium salt, enhancing the safety and scalability of the reaction. researchgate.net The use of ionic liquids as solvents has also been shown to improve the yield and selectivity of the Balz-Schiemann reaction for certain aminopyridines. researchgate.netmedsci.cn

Multi-step Synthetic Sequences for Complex Fluorochloropyridine Derivatization

The synthesis of more complex derivatives of fluorochloropyridines often requires multi-step sequences that combine various synthetic strategies. nih.govacs.org These sequences may involve the initial construction of a substituted pyridine ring followed by the regioselective introduction of fluorine and chlorine atoms.

For example, a synthetic route might begin with a functionalized pyridine, which is then subjected to a C-H fluorination reaction, followed by a nucleophilic aromatic substitution (SNAr) to introduce other functionalities. nih.govacs.org The higher reactivity of 2-fluoropyridines compared to their chloro-analogues in SNAr reactions allows for milder reaction conditions, making this a valuable strategy for late-stage functionalization of complex molecules. nih.gov

Furthermore, the concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, where all vacant positions are functionalized through a series of regioselective metalation and subsequent reactions. acs.org This approach often utilizes directing groups to control the regioselectivity of the metalation step. By strategically combining these advanced synthetic methods, a wide array of complex fluorochloropyridine derivatives can be accessed. researchgate.net

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic approaches for this compound focus on enhancing reaction efficiency and selectivity through the use of specific reagents and catalytic systems. These include alkali metal and transition metal fluorides, phase transfer catalysis, and emerging metal-free methodologies.

The halogen exchange reaction is a primary method for synthesizing this compound, typically starting from 2,3-dichloropyridine. Alkali metal fluorides are the most common fluorinating agents for this transformation. Cesium fluoride (CsF) is particularly effective due to its high solubility in aprotic polar solvents. For instance, reacting 2,3-dichloropyridine with CsF in dimethyl sulfoxide (DMSO) at 110°C yields this compound. sn-tin.comchemicalbook.com In one procedure, this reaction provided a 71.9% yield after 20 hours. chemicalbook.com Another approach starts with 2-nitro-3-chloropyridine, which can be converted to this compound in a 94% yield using tetramethylammonium (B1211777) fluoride (NMe4F) in dimethylformamide (DMF). sn-tin.com

Potassium fluoride (KF) is a more economical alternative, though often requires harsher conditions or the use of catalysts to achieve high efficiency. asianpubs.org To improve the efficacy of KF, catalysts such as halides of organometals or metals from the iron, nickel, and copper groups can be employed. google.comepo.org These catalysts facilitate the chlorine-fluorine exchange, allowing for lower temperatures and reduced amounts of the alkali metal fluoride. epo.org The use of spray-dried KF can also shorten reaction times, although it is not strictly necessary for the reaction to proceed. google.com

Transition metal fluorides and their salts also play a role as catalysts. High specific surface area metal fluorides like Magnesium Fluoride (MgF₂) and Barium Fluoride (BaF₂) have shown high activity in the catalytic fluorination of 2-chloropyridine, suggesting their potential applicability in related systems. researchgate.net

| Starting Material | Fluorinating Agent | Solvent | Temperature | Time | Yield | Reference |

| 2,3-Dichloropyridine | CsF | DMSO | 110 °C | 20 h | 71.9% | chemicalbook.com |

| 2-Nitro-3-chloropyridine | NMe4F | DMF | Room Temp | 24 h | 94% | sn-tin.com |

| 2,3,5-Trichloropyridine | KF / CsF | [Bmim]BF4 (Ionic Liquid) | 200 °C | 10 h | 36.1% (for 3,5-dichloro-2-fluoropyridine) | tandfonline.com |

Phase transfer catalysis (PTC) is a valuable technique for enhancing the rate and yield of halogen exchange reactions in the synthesis of fluoropyridines. This method is particularly useful when using less reactive or poorly soluble fluorinating agents like potassium fluoride. The phase transfer catalyst facilitates the transfer of the fluoride anion from a solid or aqueous phase to the organic phase where the reaction with the chloropyridine substrate occurs. google.com

Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly used as phase transfer catalysts. google.com Examples include tetraalkylammonium chlorides, bromides, or fluorides, and tetraalkyl- or tetraarylphosphonium chlorides or bromides. google.comvulcanchem.com The use of these catalysts can improve the efficiency of fluorination, even for challenging substrates. vulcanchem.com For example, in the synthesis of 5-chloro-2,3-difluoropyridine (B143520) from precursors like 3,5-dichloro-2-fluoropyridine, phase transfer catalysts such as tetra-n-octylphosphonium bromide and tetrabutylphosphonium (B1682233) bromide have been successfully employed in conjunction with KF/CsF mixtures. google.com This approach avoids the need to continuously remove the product from the reaction mixture, simplifying the industrial production process. google.com

| Catalyst Type | Examples | Reference |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetraalkyl(C1-C18)ammonium chlorides/bromides/fluorides | google.comvulcanchem.com |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Tetra-n-octylphosphonium bromide, Tetraphenylphosphonium chloride/bromide | google.com |

While many synthetic routes to fluoropyridines rely on metal-based reagents, there is growing interest in developing metal-free alternatives to reduce cost and environmental impact. rsc.org These methods often explore novel activation strategies for the pyridine ring.

One such strategy involves the regioselective conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts then serve as effective precursors for 2-fluoropyridines upon reaction with a fluoride source. acs.org This approach offers broad functional group compatibility and has been applied to the synthesis of complex molecules. acs.org

Another metal-free method focuses on the site-selective C-N bond-forming reactions of polyhalogenated pyridines. rsc.org For instance, a study demonstrated that 3-bromo-5-chloro-2-fluoropyridine (B1439303) could undergo high conversion in a metal-free system, reacting preferentially with amines at the fluorine-bearing position. rsc.org This highlights the tunability of reactivity in polyhalogenated systems without the need for a metal catalyst.

Photoredox catalysis also presents a promising metal-free pathway. A method for synthesizing 3-fluoropyridines involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium-based photocatalyst under blue LED irradiation, followed by a one-pot condensation with ammonium acetate. acs.org While this demonstrates the principle, direct application to this compound from non-halogenated precursors would require significant adaptation.

Considerations for Sustainable Synthesis of this compound

The use of ionic liquids as an alternative to conventional polar aprotic solvents like DMSO or DMF is one such consideration. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄), can serve as the reaction medium for fluorination reactions, as demonstrated in the synthesis of 3,5-dichloro-2-fluoropyridine. tandfonline.com They are non-volatile and can often be recycled, reducing solvent waste.

Furthermore, microreactor technology and continuous flow chemistry offer significant advantages over traditional batch processing. beilstein-journals.org These technologies allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and selectivities. For processes involving highly reactive or unstable intermediates, flow systems can enhance safety by minimizing the volume of hazardous material present at any given time. beilstein-journals.org The adoption of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) within flow systems further contributes to the development of more sustainable synthetic procedures. beilstein-journals.org While not yet specifically documented for this compound, the application of these sustainable technologies represents a logical next step in optimizing its production.

Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental reaction class. The electron-withdrawing nature of the ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the α (C-2/C-6) and γ (C-4) positions. In 3-chloro-2-fluoropyridine, this electronic effect is compounded by the inductive effects of the halogen substituents.

In SNAr reactions involving this compound and its analogs, there is a strong and consistent preference for the displacement of the fluorine atom at the C-2 position over the chlorine atom at the C-3 position. This regioselectivity is governed by two primary factors: the position of the leaving group and its intrinsic lability in the SNAr mechanism. The C-2 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen, which can effectively stabilize the negative charge in the intermediate Meisenheimer complex.

Furthermore, fluoride (B91410) is an excellent leaving group in nucleophilic aromatic substitutions, a consequence of the high electronegativity of fluorine which facilitates the initial nucleophilic attack and stabilizes the transition state. Studies on analogous systems have demonstrated that the SNAr reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429). acs.orgnih.gov This inherent reactivity difference is the dominant factor determining the site-selectivity.

Research has shown that for polyhalogenated pyridines, nucleophilic substitution site-selectively occurs at the fluorine substituent. rsc.org For instance, in reactions with various N-nucleophiles (amines, azoles), O-nucleophiles (alcohols), and S-nucleophiles (thiols), the substitution consistently takes place at the C-2 position, leaving the C-3 chlorine atom intact. acs.orgacs.org This predictable selectivity allows for the synthesis of a wide range of 2-substituted-3-chloropyridines. An example is the reaction of 3-bromo-5-chloro-2-fluoropyridine (B1439303), which undergoes high conversion with nucleophiles, selectively displacing the fluoride. rsc.org

| Nucleophile | Substrate | Major Product | Reference |

| Benzyl (B1604629) alcohol / tBuOK | 2-Chloro-3-fluoropyridine (B99640) | 3-Chloro-2-(benzyloxy)pyridine | rsc.org |

| Pyrazole / K₂CO₃ | 5-Bromo-2-fluoropyridine | 2-(1H-Pyrazol-1-yl)-5-bromopyridine | rsc.org |

| Dimethylamine / KOH | 2-Fluoropyridine | 2-(Dimethylamino)pyridine | nih.gov |

| Sodium Ethoxide | 2-Fluoropyridine | 2-Ethoxypyridine | acs.orgnih.gov |

This table presents representative SNAr reactions on fluoropyridine systems, illustrating the high reactivity of the C-F bond at the 2-position.

The reactivity hierarchy of halogens in SNAr reactions on pyridine rings is well-established as F > Cl > Br > I. This is the reverse of the order seen in many other reaction types and is a hallmark of the addition-elimination mechanism of SNAr. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, a process accelerated by a more electronegative halogen substituent.

Comparative studies highlight this principle effectively. The reaction of 2-fluoropyridine with sodium ethoxide proceeds 320 times faster than the corresponding reaction with 2-chloropyridine, underscoring the superior lability of the C-F bond in this context. acs.orgresearchgate.net This trend holds across a variety of polysubstituted pyridines. For example, studies on the Halogen Exchange (Halex) reaction of pentachloropyridine (B147404) with fluoride ions show that substitution is kinetically controlled and favors the 4-position, but thermodynamic factors are also at play, such as the inherent weakness of the C2-Cl bond. nih.govresearchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), has provided significant insights into the regioselectivity of SNAr reactions on this compound. These studies corroborate experimental findings by analyzing the reaction pathways and associated energy barriers for nucleophilic attack at both the C-2 and C-3 positions.

A detailed computational analysis of the SNAr reaction between 2-chloro-3-fluoropyridine (a constitutional isomer of this compound, but illustrating the same principles) and the anion of benzyl alcohol in DMSO was performed. rsc.org The calculated reaction coordinates clearly showed that the pathway for nucleophilic attack at the C-2 position (leading to chloride displacement) had a significantly higher energy barrier than the pathway for attack at the C-3 position (leading to fluoride displacement). This difference in activation energy explains the experimentally observed preference for substitution at the fluorine-bearing carbon.

Similar computational studies on the Halex reaction of pentachloropyridine have been conducted to predict regioselectivity. nih.govresearchgate.net These models, which were altered to include diffuse functions necessary for accurately describing anionic transition states, successfully predicted that kinetic control favors substitution at the 4-position. These theoretical investigations are crucial for understanding the complex interplay of electronic and steric factors that govern reaction outcomes and for predicting the reactivity of new substrates. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

In stark contrast to SNAr reactions, metal-catalyzed cross-coupling reactions on this compound proceed with the selective activation of the carbon-chlorine bond. This reversal of selectivity is due to the different reaction mechanism, which typically involves an oxidative addition step of the aryl halide to a low-valent metal center (e.g., Pd(0)).

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: I > Br > Cl >> F. The C-F bond is exceptionally strong and its oxidative addition to palladium is extremely difficult, rendering it largely unreactive under standard coupling conditions. Consequently, the C-Cl bond at the 3-position of this compound is the exclusive site of reaction in protocols like the Suzuki-Miyaura and Sonogashira couplings.

This differential reactivity allows this compound to be used as a versatile building block where the chlorine atom acts as a handle for C-C bond formation, while the fluorine atom remains as a substituent that can modulate the properties of the final product or be used for subsequent SNAr functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds. In the context of polysubstituted pyridines, the reactivity order has been confirmed as -Br > -OSO₂F > -Cl, with the C-F bond being unreactive. nih.gov Therefore, reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base will selectively yield a 3-aryl-2-fluoropyridine. nih.govacs.org

Sonogashira Coupling: This protocol couples terminal alkynes with aryl halides. Similar to the Suzuki reaction, the mechanism relies on the oxidative addition of the C-X bond to the palladium catalyst. The reaction is highly effective for aryl bromides and chlorides but not for aryl fluorides. organic-chemistry.org Thus, the Sonogashira coupling of this compound with an alkyne will selectively occur at the C-3 position, affording a 3-alkynyl-2-fluoropyridine. researchgate.netscirp.org

| Reaction Type | Substrate | Coupling Partner | Major Product | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Chloride | Arylboronic Acid | Biaryl | nih.govnih.gov |

| Suzuki-Miyaura | 5-Chloro-2-fluoropyridine | Tetrahydroxydiboron | (6-Fluoropyridin-3-yl)boronic acid | nih.gov |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkyne | 2-Amino-3-alkynylpyridine | scirp.org |

| Sonogashira | Bromocyanofluoro Pyridine | Terminal Alkyne | Alkynylfluorocyanopyridine | researchgate.net |

This table shows representative cross-coupling reactions on halopyridines, demonstrating the preferential reactivity of C-Cl and C-Br bonds over C-F bonds.

Beyond reactions at the carbon-halogen bonds, the pyridine ring can be functionalized at its C-H positions through directed metalation (deprotonation) followed by quenching with an electrophile. The regioselectivity of this deprotonation is controlled by the directing ability of the substituents on the ring. In this compound, the fluorine and chlorine atoms, along with the ring nitrogen, cooperatively influence which proton is most acidic and accessible.

The fluorine atom at C-2 is a powerful directing group, typically promoting deprotonation at the adjacent C-3 position. However, since this position is already substituted with chlorine, metalation is guided to other vacant sites. The C-4 position is activated by both the adjacent C-3 chlorine and the ring nitrogen, making it a likely site for lithiation with strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). researchgate.net Studies on the BF₃-directed lithiation of 3-chloropyridine (B48278) have shown that the site of metalation can be controlled, with LDA favoring the C-2 position. researchgate.net

Strategies for "regioexhaustive substitution" have been developed for fluorinated pyridines, using a combination of activating and screening groups to systematically functionalize every available C-H bond via metalation. researchgate.netacs.org For this compound, a directed ortho metalation (DoM) strategy would likely lead to the formation of a 4-lithiated intermediate, which can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a new functional group at the C-4 position. acs.orgontosight.ai This approach provides a powerful method for synthesizing polysubstituted pyridines that are not easily accessible through other means.

Reductive and Oxidative Transformations

The reduction of fluorochloropyridines can proceed through two main pathways: hydrogenation of the pyridine ring and hydrodehalogenation (replacement of a halogen with hydrogen). The choice of reducing agent and reaction conditions determines the outcome.

Initial attempts to hydrogenate fluoropyridines using various catalysts known for arene hydrogenation were often unsuccessful, leading to catalyst poisoning or uncontrolled hydrodefluorination. nih.gov However, successful methods have been developed. For instance, the reductive replacement of fluorine in pentafluoropyridine (B1199360) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) using diisobutylaluminium hydride (DIBAL) or lithium aluminium hydride (LAH) can lead to the formation of various fluoro- and chlorofluoropyridine derivatives. The reaction with LAH, a more vigorous reagent, can proceed further to yield more extensively defluorinated products.

A significant advancement has been the development of a one-pot dearomatization-hydrogenation (DAH) process for fluorinated pyridines. nih.gov This method utilizes a rhodium catalyst in the presence of an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) to achieve highly selective hydrogenation of the pyridine ring without loss of the fluorine atoms, providing access to cis-fluorinated piperidines. nih.gov While this method is effective for 3-fluoropyridine (B146971) derivatives, 2- and 4-fluoropyridines are more prone to hydrodefluorination due to the instability of conjugated intermediates. nih.gov

Catalytic hydrogenation of bromofluoro heterocycles is another effective strategy for hydrodehalogenation, leading to high yields of the corresponding fluorinated heterocycles. This two-step approach, involving the replacement of fluorine with bromine followed by catalytic hydrogenation, provides a viable route to derivatives that are difficult to obtain through direct reduction.

Intermediates derived from this compound can participate in oxidative cyclization reactions to form fused heterocyclic systems. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions, frequently catalyzed by transition metals like palladium or copper.

For example, a common strategy involves the functionalization of the pyridine ring, followed by an intramolecular cyclization. While direct examples involving this compound are specific, analogous transformations of substituted pyridines illustrate the general principles. Copper-catalyzed oxidative cyclization is a well-established method for synthesizing fused heterocycles. beilstein-journals.orgnih.gov The mechanism can involve the coordination of the pyridine nitrogen and another functional group to the copper center, followed by oxidation of the metal (e.g., from Cu(I) to Cu(III)) which promotes reductive elimination and ring formation. beilstein-journals.org Oxygen from the air often serves as the terminal oxidant in these reactions. beilstein-journals.org

In some cases, the reaction proceeds through the formation of an enamide intermediate, which then undergoes a copper(II)-catalyzed oxidative cyclization via vinylic C-H functionalization to form oxazoles. nih.gov Palladium catalysis can also be employed for oxidative cyclizations. For instance, palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has been developed. researchgate.net

A notable application of oxidative cyclization is the synthesis of pyrrolo[2,3-d]pyrimidines and fluorinated pyrimidines from β-CF3-1,3-enynes and amidine hydrochlorides. acs.org This process involves a defluorinative cyclization, where the trifluoromethyl group plays a key role in the reaction cascade. The mechanism is proposed to involve the generation of a nucleophilic amidine, which attacks the enyne to form a difluoro-alkene intermediate. acs.org This intermediate then undergoes intramolecular cyclization and subsequent elimination and aromatization steps to yield the final product. acs.org

Mechanistic Insights into this compound Transformations

Understanding the transformations of this compound requires the characterization of transient intermediates and the detailed mapping of reaction pathways. A combination of experimental techniques and computational studies is often employed for this purpose.

In palladium-catalyzed cross-coupling reactions, the resting state of the catalyst and the rate-limiting step can vary depending on the specific substrates and ligands. mit.edunih.gov For example, in the desulfinative cross-coupling of aryl halides with pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting-state intermediate, and the loss of sulfur dioxide from this complex is the turnover-limiting step. nih.gov In contrast, for carbocyclic sulfinates, the oxidative addition complex is the resting state, and transmetalation is rate-limiting. nih.gov Kinetic studies, including analysis of reaction orders and Hammett plots, are crucial for elucidating these details. researchgate.netmit.edu

Spectroscopic methods, particularly in situ infrared (IR) spectroscopy, have been instrumental in observing reactive intermediates. For instance, in the activation of amides with triflic anhydride (B1165640) in the presence of pyridine derivatives, IR spectroscopy has allowed for the direct observation of N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonates and other key intermediates. mit.edu While 2-chloropyridine was found to be resistant to N-sulfonylation under certain conditions, 2-fluoropyridine reacted, albeit slowly, to form the corresponding pyridinium (B92312) species. mit.edu

The formation and trapping of highly reactive intermediates like pyridynes have also been studied. Lithiation of 3-chloropyridines, including this compound, can lead to the formation of pyridyne intermediates through elimination. researchgate.net These can then be trapped by various reagents to yield multifunctionalized pyridines.

Computational studies, such as Density Functional Theory (DFT) calculations, provide valuable insights into reaction mechanisms, complementing experimental findings. researchgate.net They can be used to calculate the energies of intermediates and transition states, helping to rationalize observed regioselectivity and reactivity.

The reactivity and selectivity of this compound are governed by a combination of steric and electronic effects arising from the fluorine and chlorine substituents.

Electronic Effects:

Both fluorine and chlorine are electron-withdrawing groups, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). The fluorine at the 2-position and the chlorine at the 3-position make the ring highly electron-deficient. This enhanced electrophilicity is a key factor in its reactivity.

The Hammett substituent constants (σ) quantify the electron-withdrawing nature of these substituents. For instance, the σmeta values for fluorine and chlorine are 0.34 and 0.37, respectively, indicating their significant inductive electron-withdrawing effect. This electronic profile makes this compound a good substrate for reactions involving nucleophilic attack. The high electronegativity of fluorine makes the C-F bond strong, but it also makes the attached carbon atom highly electrophilic and susceptible to SNAr, especially when the fluorine is at the 2- or 4-position. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

Steric Effects:

The adjacent placement of the chlorine and fluorine atoms at the C3 and C2 positions, respectively, introduces steric hindrance. This can influence the approach of reagents and the stability of intermediates. For example, steric hindrance at the bromine atom in 2-bromo-3-trifluoromethylpyridine renders it unreactive in copper-catalyzed amination, necessitating the use of palladium catalysis. mdpi.com Similarly, the quaternization of 2-fluoropyridine with iodomethane (B122720) is hindered, while 3-fluoropyridine reacts readily. researchgate.net

In palladium-catalyzed C-H functionalization, the steric environment around the C-H bond can influence selectivity. The use of bulky ligands or oxidants can favor reaction at less sterically hindered positions. nih.gov The interplay of steric and electronic effects dictates the regioselectivity of reactions like lithiation. While the electron-withdrawing halogens direct the deprotonation to adjacent positions, steric factors can modulate this preference.

The combination of these effects makes this compound a versatile building block, with the chlorine and fluorine atoms not only influencing its reactivity but also serving as handles for further functionalization through various cross-coupling and substitution reactions.

Applications of 3 Chloro 2 Fluoropyridine in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of chloro and fluoro substituents on the pyridine (B92270) ring of 3-Chloro-2-fluoropyridine allows for selective functionalization, making it an ideal starting material for the synthesis of various heterocyclic systems.

Synthesis of Novel Substituted Pyridine Derivatives

This compound is extensively utilized in the preparation of novel substituted pyridine derivatives. The differential reactivity of the C-F and C-Cl bonds allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. Generally, the 2-fluoro substituent is more susceptible to nucleophilic attack than the 3-chloro substituent, enabling the introduction of a wide range of functionalities at the C2 position. nih.gov This selective reactivity is a cornerstone for creating polysubstituted pyridines with tailored electronic and steric properties. researchgate.netacs.org

For instance, the reaction of this compound with various nucleophiles such as amines, alkoxides, and thiolates leads to the formation of 2-substituted-3-chloropyridines. These intermediates can be further functionalized at the C3 position through cross-coupling reactions or other transformations, providing access to a rich diversity of pyridine-based molecules. organic-chemistry.org

A variety of substituted 3-fluoropyridines have been synthesized using methods like photoredox-mediated coupling and condensative azaheterocycle synthesis. acs.orgorgsyn.org These methods often involve the reaction of precursor molecules under specific catalytic conditions to yield the desired substituted pyridine core. researchgate.netacs.org

Table 1: Examples of Substituted Pyridine Derivatives from this compound Precursors

| Precursor(s) | Reagents and Conditions | Product | Reference |

| α,α-Difluoro-β-iodoketones and silyl (B83357) enol ethers | fac-Ir(ppy)₃, blue LED, then ammonium (B1175870) acetate | Diversely substituted 3-fluoropyridines | acs.org |

| N-vinyl or N-aryl amides and nitriles | Trifluoromethanesulfonic anhydride (B1165640), 2-chloropyridine (B119429) | Pyrimidine (B1678525) derivatives | orgsyn.org |

| 2,3-Dichloropyridine (B146566) | Caesium fluoride (B91410) in DMSO at 110°C | This compound | chemicalbook.com |

Construction of Fused Polycyclic Heterocyclic Systems (e.g., Chromenopyridines)

This compound and its derivatives are instrumental in constructing fused polycyclic heterocyclic systems, with chromenopyridines being a prominent example. mdpi.com These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. mdpi.comnih.gov

The synthesis of chromenopyridine systems often involves the initial construction of a substituted pyridine ring, which is then fused to a chromene or coumarin (B35378) moiety. mdpi.comclockss.org For instance, a common strategy involves the reaction of a substituted 3-chloropyridine (B48278) with a phenol (B47542) derivative to form a pyridyl phenyl ether, which then undergoes intramolecular cyclization to yield the chromenopyridine core. mdpi.com

Another approach utilizes 3-formylchromones which can react with various anilines in the presence of a catalyst to form chromeno[3,2-c]quinolines. mdpi.com The versatility of these methods allows for the creation of a library of chromenopyridine derivatives with diverse substitution patterns. nih.gov

Formation of Pyrimidine and Pyrrole (B145914) Derivatives from this compound Precursors

The reactivity of this compound extends to its use in the synthesis of other important heterocyclic systems like pyrimidines and pyrroles.

In the synthesis of pyrimidine derivatives, the pyridine ring can be transformed into a pyrimidine ring through ring-opening and ring-closing sequences. For instance, polyhalogenated pyridines can undergo site-selective C-N bond formation with amines, where the selectivity can be tuned by altering the reaction conditions or the heterocyclic core itself. rsc.org Research has shown that replacing a pyridine ring with a pyrimidine ring can reverse the selectivity of the reaction, with the chlorine atom on the pyrimidine ring exhibiting higher reactivity than the fluorine atom. rsc.org

For the synthesis of pyrrole derivatives, this compound can serve as a precursor to intermediates that are then subjected to cyclization reactions. For example, a 3-chloropyridyl or 3-fluoropyridyl group can be incorporated into a molecule which is then cyclized to form a pyrrole ring. nih.gov The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient compounds, is a powerful method for constructing pyrrole rings. mdpi.com

Precursor for Advanced Organic Materials

The unique electronic characteristics of this compound make it a valuable precursor for the development of advanced organic materials with specific optoelectronic properties.

Role in the Synthesis of Scaffolds for Electronic Materials (e.g., OLEDs)

The incorporation of the 3-chloro-2-fluoropyridyl moiety into larger conjugated systems can significantly influence their electronic properties, making them suitable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting molecule, which is a key aspect in designing materials for OLEDs.

While direct synthesis of OLED materials from this compound is not extensively documented in the provided results, its derivatives are used as building blocks. For instance, fluorinated pyridines are key components in the synthesis of complex molecules that can be utilized in electronic materials. acs.org The ability to selectively functionalize the pyridine ring allows for the fine-tuning of the electronic and photophysical properties of the final material.

Design and Synthesis of Derivatives for Specific Research Purposes

The versatility of this compound allows for the rational design and synthesis of derivatives with specific functionalities for targeted research applications. By strategically introducing different substituents onto the pyridine ring, researchers can create molecules with tailored properties to probe biological systems or to serve as ligands for metal catalysts.

For instance, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of various enzymes or as modulators of protein-protein interactions. The ability to create a library of derivatives with systematic variations in their structure is crucial for structure-activity relationship (SAR) studies, which are fundamental in drug discovery and development.

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry, the iterative process of synthesizing and testing new molecular entities to understand the relationship between their chemical structure and biological activity is paramount. This compound serves as an important scaffold for generating libraries of compounds for Structure-Activity Relationship (SAR) studies. The reactivity of the 2-fluoro substituent, in particular, allows for facile derivatization.

Pyridines and their derivatives are among the most common heterocyclic motifs found in pharmaceuticals. acs.org The development of effective drugs often relies on creating a range of analogs to optimize potency, selectivity, and pharmacokinetic properties. acs.org The 3-chloro-2-fluorophenyl moiety, derived from this compound, is a key component in the design of potent inhibitors for various biological targets.

A notable example is in the development of Murine Double Minute 2 (MDM2) inhibitors, a class of anti-cancer agents. An extensive SAR study led to the discovery of AA-115 (also known as APG-115), a potent and orally active MDM2 inhibitor that has entered clinical trials. nih.gov The structure of this compound features a 3-chloro-2-fluorophenyl group that fits into a key binding pocket of the MDM2 protein. The synthesis of a wide array of analogs with modifications on this pyridine core was crucial in establishing the SAR and identifying the optimal substitution pattern for high-affinity binding. nih.gov

The general strategy involves using the 2-fluoropyridine (B1216828) as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. acs.org This allows for the introduction of diverse alkoxy, amino, and thioether groups at the 2-position under relatively mild conditions, providing rapid access to a library of derivatives for biological screening. acs.orgacs.org This approach was used to create analogs of the PDE-4 inhibitor roflumilast (B1684550) and the M1-selective antagonist pirenzepine, demonstrating the utility of this strategy for modifying complex, biologically active molecules. acs.org

Table 1: Examples of Derivatization for SAR Studies

| Parent Scaffold/Molecule | Derivative Class | Purpose of Derivatization | Research Area |

| 3-Chloro-2-fluorophenyl | Spirooxindoles | Optimization of binding affinity to MDM2 protein. nih.gov | Oncology |

| Roflumilast (PDE-4 Inhibitor) | 2-Alkoxy and 2-amino analogues | Exploration of SAR for treating chronic obstructive pulmonary disease. acs.org | Respiratory Medicine |

| Pirenzepine Precursor | 2-Alkoxy, thio, and aryloxy analogues | Generation of derivatives for SAR studies on M1-selective antagonists. acs.orgacs.org | Gastroenterology |

Scaffold Modification for Radiopharmaceutical Research and ¹⁸F-labeling Applications

The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with an ideal half-life (109.7 minutes) for Positron Emission Tomography (PET), a non-invasive molecular imaging technique used extensively in clinical diagnostics and preclinical research. acs.orgnih.gov Consequently, the development of methods to incorporate ¹⁸F into biologically active molecules is a major focus of radiopharmaceutical chemistry. Fluoropyridine structures are of significant interest as they are metabolically robust and can be labeled with ¹⁸F. researchgate.netresearchgate.net

The this compound scaffold and its derivatives are relevant to ¹⁸F-labeling in several ways. While direct nucleophilic aromatic substitution on an electron-rich pyridine ring can be challenging, especially at the meta-position, various strategies have been developed to overcome this. researchgate.netresearchgate.net

One approach involves the use of highly activated precursors, such as pyridine N-oxides or diaryliodonium salts, to facilitate the introduction of nucleophilic [¹⁸F]fluoride. researchgate.netgoogle.com For instance, the synthesis of [¹⁸F]-3-fluoro-4-aminopyridine derivatives has been achieved through the direct radiofluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction. google.com This demonstrates a pathway to meta-fluorinated pyridines, which are structurally related to the this compound core.

Another significant strategy is isotopic exchange, where a non-radioactive ¹⁹F atom in the molecule is swapped for a radioactive ¹⁸F atom. Research has shown that ¹⁸F/¹⁹F isotopic exchange is a viable method for labeling 2-fluoropyridines. researchgate.net For example, heating 2-fluoropyridine with [¹⁸F]KF/K₂₂₂ resulted in a radiochemical yield of 90%. researchgate.net This technique could potentially be applied to molecules containing the this compound moiety, allowing for their direct radiolabeling for use in PET imaging studies. This is particularly valuable as it allows for the late-stage radiolabeling of complex drug candidates to study their in vivo pharmacokinetics and target engagement. The synthesis of [¹⁸F]AV-1451 ([¹⁸F]T807), a PET tracer for imaging tau pathology in the brain, utilizes a pyridine N-oxide precursor to generate a 2-fluoropyridine moiety, underscoring the importance of this chemical class in modern neuroimaging. acs.org

Table 2: Research Findings in ¹⁸F-labeling of Pyridine Scaffolds

| Labeling Strategy | Precursor Type | Target Compound Class | Key Finding |

| Nucleophilic Substitution | Pyridine N-Oxides | 2-[¹⁸F]Fluoropyridines | Pyridine N-oxides can be converted to intermediates that serve as effective precursors for ¹⁸F-labeling, as demonstrated in the synthesis of [¹⁸F]AV-1451. acs.org |

| Nucleophilic Substitution | 3-Halo-4-nitropyridine N-oxide | meta-[¹⁸F]-3-Fluoro-4-aminopyridines | Direct radiofluorination of the N-oxide precursor at room temperature, followed by reduction, provides access to meta-fluorinated aminopyridines. researchgate.netgoogle.com |

| Isotopic Exchange (¹⁸F/¹⁹F) | 2-Fluoropyridines | [¹⁸F]-2-Fluoropyridines | Isotopic exchange on 2-fluoropyridine derivatives is an effective labeling method, achieving high radiochemical yields even with electron-donating substituents present. researchgate.net |

| Nucleophilic Substitution | Diaryliodonium Salts | 3-[¹⁸F]Fluoropyridines and 5-[¹⁸F]Fluoropyridines | Pyridyliodonium salts serve as convenient precursors to introduce ¹⁸F at the 3- or 5-position, overcoming the challenge of fluorinating these less reactive sites. researchgate.net |

Advanced Spectroscopic and Computational Characterization of 3 Chloro 2 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and electronic analysis of fluorinated pyridines like 3-chloro-2-fluoropyridine. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive investigation of the molecule's framework and the influence of its substituents. fluorine1.ru

Application of ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Coupling Constant Interpretation

The chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra of this compound and its derivatives are highly sensitive to the electronic environment of each nucleus. fluorine1.ru The electronegative fluorine and chlorine atoms significantly influence the distribution of electron density within the pyridine (B92270) ring, leading to characteristic shifts in the NMR signals. fluorine1.rusmolecule.com

In ¹⁹F NMR spectroscopy, the chemical shift of the fluorine atom in this compound has been reported at approximately -72.54 ppm in dichloromethane (B109758) (DCM) and -73.03 ppm in dimethyl sulfoxide (B87167) (DMSO). sn-tin.com The choice of solvent can influence the precise chemical shift values due to solvent-solute interactions. fluorine1.rufluorine1.ru For instance, dissolving a sample in acetone (B3395972) can lead to a downfield shift for ¹³C and ¹H signals compared to pure liquid or chloroform (B151607) solutions, while having a less significant effect on ¹⁹F chemical shifts. fluorine1.ru

The analysis of coupling constants, particularly carbon-fluorine (J-CF) and fluorine-fluorine (J-FF) couplings, provides valuable information about the connectivity and spatial relationships between atoms. fluorine1.ruacs.org Direct ¹J(C,F) coupling constants are typically in the range of -150 to -300 Hz, while geminal ²J(C,F) constants are usually positive and fall between 10 and 30 Hz. fluorine1.ru These coupling constants are crucial for assigning specific signals in the complex spectra of fluorinated pyridines. acs.org For example, in derivatives of this compound, the magnitude of vicinal ³J(F,H) coupling constants can offer insights into the conformational structure. nih.gov

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Coupling Constant (J, Hz) | Reference |

| This compound | ¹⁹F | -72.54 | Dichloromethane | - | sn-tin.com |

| This compound | ¹⁹F | -73.03 | DMSO | - | sn-tin.com |

| 2-Amino-5-fluoropyridine Derivative | ¹³C | 155.2 (d) | CDCl₃ | J = 249.5 | rsc.org |

| 2-Amino-5-fluoropyridine Derivative | ¹³C | 135.4 (d) | CDCl₃ | J = 25.2 | rsc.org |

| 2-Amino-5-fluoropyridine Derivative | ¹³C | 124.9 (d) | CDCl₃ | J = 20.2 | rsc.org |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, advanced NMR techniques are indispensable for unambiguous stereochemical and conformational assignments. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, aiding in the assignment of complex spectra. researchgate.net

Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining the through-space proximity of atoms, which is critical for defining stereochemistry. ipb.pt For instance, in cyclic derivatives, the observation of an NOE between specific protons can confirm their cis or trans relationship. ipb.pt Variable-temperature NMR studies can also be employed to investigate dynamic processes such as conformational exchange, which may be observed as signal broadening. In the context of fluorinated piperidines derived from fluoropyridines, vicinal ³J(F,H) coupling constants are instrumental in determining the preferred conformation, with larger values indicating an axial preference and smaller values an equatorial preference for the fluorine atom. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics of this compound and its derivatives. researchgate.netnih.govresearchgate.net The vibrational modes of the pyridine ring and its substituents give rise to a unique spectral fingerprint.

The FT-IR and Raman spectra of halopyridines have been extensively studied, often in conjunction with density functional theory (DFT) calculations to aid in the assignment of vibrational bands. researchgate.netresearchgate.net For fluoropyridines, the C-F bond stretching frequencies are typically observed in the region of 1150-1250 cm⁻¹, reflecting the influence of the aromatic ring's π-bonding system. researchgate.netnih.gov In derivatives of this compound, characteristic bands corresponding to the C-Cl stretching vibration would also be expected, typically at lower wavenumbers than the C-F stretch.

In more complex derivatives, other functional groups will have their own characteristic absorption bands. For example, amino-substituted derivatives are identified by N-H stretching vibrations around 3500 cm⁻¹, while carbonyl groups in carboxamide derivatives show a strong absorption near 1750 cm⁻¹. researchgate.net The analysis of these vibrational spectra is crucial for confirming the presence of specific functional groups and for studying the electronic effects of the substituents on the pyridine ring. researchgate.netbohrium.com

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Pyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C-F | Stretching | 1150 - 1250 | researchgate.net |

| C-Br | Stretching | 600 - 670 | researchgate.net |

| N-H (Amino) | Asymmetric & Symmetric Stretching | ~3500 | researchgate.net |

| C=O (Carboxylic Acid) | Stretching | ~1750 | researchgate.net |

| Aromatic C-H | Stretching | ~3077 | analis.com.my |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 | analis.com.my |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a vital analytical tool for determining the accurate mass of this compound and its derivatives, as well as for elucidating their fragmentation patterns under ionization. uni.luuni-saarland.de High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming its molecular formula.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), which can then undergo fragmentation. uni-saarland.dechemguide.co.uk The resulting fragmentation pattern is a characteristic fingerprint of the molecule, providing valuable structural information. chemguide.co.uklibretexts.org For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine, if present, can be a clear indicator of their presence in the molecular ion and fragment ions. libretexts.org

The fragmentation of the pyridine ring can occur through various pathways, including the loss of the halogen substituents or cleavage of the ring itself. chemguide.co.uk The stability of the resulting fragment ions often dictates the major fragmentation pathways observed in the mass spectrum. uni-saarland.de For instance, the loss of a neutral radical from the molecular ion results in a new cation that is detected by the mass spectrometer. chemguide.co.uk Analysis of these fragmentation pathways can help to confirm the substitution pattern on the pyridine ring. researchgate.net

Table 3: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.00108 | 116.8 |

| [M+Na]⁺ | 153.98302 | 127.7 |

| [M-H]⁻ | 129.98652 | 118.1 |

| [M+NH₄]⁺ | 149.02762 | 138.6 |

| [M+K]⁺ | 169.95696 | 124.4 |

| Data sourced from PubChemLite. uni.lu |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for derivatives of this compound. researchgate.networktribe.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the molecule's structure and packing in the crystal lattice.

For example, in the synthesis of 3-chloro-2-fluoro-6-hydrazinopyridine, X-ray crystallography confirmed that the hydrazine (B178648) substitution occurs exclusively at the 6-position. smolecule.com This level of structural detail is often unattainable with other spectroscopic methods. Similarly, for complex derivatives, X-ray crystallography can resolve any ambiguity in the substitution pattern of the halogen atoms.

The crystal structures of fluorinated pyridine derivatives can also reveal the role of non-covalent interactions, such as hydrogen bonding and halogen bonding, in directing the crystal packing. worktribe.com These interactions can have a significant impact on the physical properties of the material.

Electronic Spectroscopy (UV-Vis) and Investigation of Photophysical Properties

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, is used to investigate the electronic transitions within this compound and its derivatives. analis.com.myworktribe.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of these absorptions are characteristic of the molecule's electronic structure.

The UV-Vis spectra of pyridine and its derivatives typically show multiple absorption bands corresponding to different electronic transitions, such as n→π* and π→π* transitions. researchgate.net The substitution of the pyridine ring with chlorine and fluorine atoms can cause a shift in the position and intensity of these absorption bands. aip.org For instance, studies on 3-chloropyridine (B48278) have shown that the meta-substitution influences the electronic states of the molecule. aip.org

The investigation of the photophysical properties of these compounds also includes the study of their fluorescence or phosphorescence upon excitation. analis.com.myresearchgate.net For example, some fluoropyridines have been shown to exhibit weak fluorescence from their first excited singlet state (S₁). researchgate.net The study of these properties is important for understanding the behavior of these molecules in light-sensitive applications.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Selective Synthetic Routes for 3-Chloro-2-fluoropyridine

The synthesis of this compound itself is an area of active research, with the goal of developing more efficient, selective, and environmentally benign methods. Current methods often start from 2,3-dichloropyridine (B146566) or 2-nitro-3-chloropyridine, achieving the transformation through a one-step fluorination process. sn-tin.com One documented procedure involves the use of cesium fluoride (B91410) in dimethyl sulfoxide (B87167) at elevated temperatures. sn-tin.comchemicalbook.com Another approach utilizes anhydrous tetramethylammonium (B1211777) fluoride in DMF. sn-tin.com

Future research is focused on developing novel synthetic strategies that offer higher yields, greater selectivity, and milder reaction conditions. This includes the exploration of new fluorinating agents and catalytic systems to improve the efficiency and sustainability of the synthesis. The development of continuous-flow methods is also a promising avenue for large-scale, controlled production. researchgate.net

Exploration of New Reactivity Modes and Catalytic Systems for Derivatization

The inherent reactivity of this compound, stemming from its halogen substituents, makes it a versatile substrate for a wide range of chemical transformations. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), reacting significantly faster than its chloro analogue. researchgate.netnih.gov This differential reactivity allows for selective functionalization.

Current research is exploring new ways to exploit this reactivity. For instance, palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives is being investigated to create complex 2-(fluorinated aryl)pyridines. researchgate.net The development of novel catalytic systems, including those based on nickel, is enabling the synthesis of previously inaccessible 3-substituted tetrafluoropyridines. rsc.org

Future work will likely focus on:

Developing more sophisticated catalytic systems to achieve even greater control over regioselectivity.

Exploring unprecedented reaction pathways to introduce a wider variety of functional groups onto the pyridine (B92270) ring.

Utilizing the unique electronic properties of the halogenated ring to direct complex cascade reactions.

Advanced Applications in Targeted Drug Discovery and Agrochemical Development

This compound and its derivatives are crucial intermediates in the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. marketreportanalytics.commarketreportanalytics.comcymitquimica.com For example, it is a precursor to 3-chloro-2-hydrazinopyridine, a key component in the synthesis of insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. sn-tin.com Its derivatives, such as this compound-4-boronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions to build complex molecular architectures for drug discovery. ontosight.ai

The future of this compound in these fields lies in its application for creating highly targeted molecules. The unique substitution pattern of the pyridine ring can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net In agrochemicals, the focus will be on developing next-generation pesticides that are more potent, selective, and have improved environmental profiles. marketreportanalytics.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Halogenated Pyridines

The complexity of reactions involving halogenated pyridines presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. researchgate.netrjptonline.orgengineering.org.cn

For halogenated pyridines like this compound, AI and ML can:

Predict regioselectivity: Machine learning models can be trained to predict the most likely site of reaction on the pyridine ring, which is often a challenge in molecules with multiple potential reaction sites. researchgate.net

Forecast reaction yields: By analyzing large datasets of chemical reactions, ML algorithms can predict the expected yield of a reaction, helping chemists to prioritize more efficient synthetic pathways. rjptonline.orgresearchgate.net

Aid in retrosynthesis: AI can assist in the design of synthetic routes by working backward from a target molecule to identify potential starting materials and reaction steps. engineering.org.cn

The integration of these technologies is expected to accelerate the discovery and development of new molecules derived from this compound.

In-depth Mechanistic Understanding through Combined Advanced Spectroscopic and Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new ones. The combination of advanced spectroscopic techniques and computational chemistry provides a powerful toolkit for elucidating these mechanisms.

Spectroscopic Techniques: Techniques like infrared (IR) and Raman spectroscopy, coupled with computational methods like Density Functional Theory (DFT), can provide detailed information about the vibrational properties and structure of molecules and reaction intermediates. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing the products of reactions involving this compound. sn-tin.com

Computational Chemistry: DFT calculations are increasingly used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net These computational studies provide insights that are often difficult to obtain through experimental methods alone. For example, computational studies have been used to understand the photolysis of related azido-pyridines. beilstein-journals.org

Future research will likely see a greater synergy between experimental and computational approaches. This will enable a more complete and nuanced understanding of the factors that govern the reactivity and selectivity of this compound, paving the way for more rational and efficient synthetic design.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-chloro-2-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves halogenation or fluorination of pyridine derivatives. For example, direct fluorination of 3-chloropyridine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (52–126°C) is a common approach . Reaction optimization requires precise control of stoichiometry, solvent selection (e.g., DCM or THF), and temperature to avoid side reactions such as over-fluorination. Yield improvements (>90%) are achievable via catalytic methods, though impurities like unreacted starting materials necessitate purification via column chromatography or recrystallization .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Purity assessment involves GC-MS or HPLC coupled with UV detection (λ ~254 nm) to quantify residual solvents or byproducts. Structural confirmation employs H/C NMR (e.g., F NMR for fluorine environment analysis) and FT-IR spectroscopy (C-F stretch ~1100 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 131.54 . Cross-referencing with PubChem CID 2762818 ensures consistency with published spectral data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified under GHS hazard codes H314 (severe skin burns), H226 (flammable liquid), and H302 (harmful if swallowed). Handling requires PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste (UN2924). Storage conditions: <30°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the C4 and C5 positions. DFT calculations reveal decreased electron density at these sites, favoring reactions with amines or thiols. For Suzuki-Miyaura couplings, Pd(PPh) catalysts enable selective C-H functionalization at C4 under mild conditions (60°C, KCO base). Competing pathways (e.g., dehalogenation) are minimized by optimizing ligand-to-metal ratios .

Q. What strategies resolve contradictions in regioselectivity data for substitution reactions of this compound?

- Methodological Answer : Discrepancies in reported regioselectivity (C4 vs. C5 substitution) arise from solvent polarity and nucleophile hardness. For soft nucleophiles (e.g., thiophenol), polar aprotic solvents (DMF) favor C5 substitution due to stabilization of the transition state. In contrast, hard nucleophiles (e.g., NH) in non-polar solvents (toluene) target C4. Mechanistic studies using isotopic labeling (F) and in-situ F NMR kinetics can clarify these trends .

Q. How can computational modeling predict the metabolic stability of this compound derivatives in drug discovery?

- Methodological Answer : QSAR models and docking simulations (AutoDock Vina) assess interactions with cytochrome P450 enzymes. Meta-substituted derivatives show higher metabolic stability due to steric hindrance at the CYP3A4 active site. ADMET predictors (e.g., SwissADME) highlight logP values (~2.1) and topological polar surface area (TPSA <60 Å) as critical for blood-brain barrier penetration. Experimental validation via microsomal assays (human liver microsomes + NADPH) quantifies half-life (t) and intrinsic clearance .

Q. What advanced techniques characterize crystallographic and electronic properties of this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles (C-Cl: ~1.73 Å, C-F: ~1.34 Å) and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts). UV-Vis spectroscopy (TD-DFT) correlates experimental (~270 nm) with HOMO-LUMO gaps (~5.2 eV). Cyclic voltammetry in acetonitrile reveals redox activity at -1.8 V (vs. Ag/AgCl), attributed to pyridine ring reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.